molecular formula C24H19N3O2 B6314646 3-Nitro-N-tritylpyridin-4-amine CAS No. 1622290-50-9

3-Nitro-N-tritylpyridin-4-amine

Cat. No.: B6314646
CAS No.: 1622290-50-9
M. Wt: 381.4 g/mol
InChI Key: SOKWYPRSCYHFKC-UHFFFAOYSA-N
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Description

3-Nitro-N-tritylpyridin-4-amine is a nitro-substituted pyridine derivative featuring a trityl (triphenylmethyl) group attached to the amine at the 4-position of the pyridine ring. Nitro groups enhance electrophilic reactivity, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science . The trityl group introduces steric bulk, which can influence solubility, stability, and binding interactions in biological systems.

Properties

IUPAC Name

3-nitro-N-tritylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-27(29)23-18-25-17-16-22(23)26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKWYPRSCYHFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-tritylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Nitro-N-tritylpyridin-4-amine is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds .

Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to investigate their potential as therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Nitro-N-tritylpyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trityl group can influence the compound’s binding affinity to target molecules. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Trityl Group: The trityl group in this compound imparts steric hindrance, likely reducing reactivity compared to smaller analogues like 3-Methylpyridin-4-amine . This bulk may enhance stability in hydrophobic environments (e.g., lipid membranes). Nitro Positioning: The 3-nitro group in the target compound contrasts with 4-nitro or 2-nitro isomers (e.g., compounds), which exhibit distinct electronic effects on the pyridine ring . Trifluoromethyl (CF₃): Compounds like 3-Amino-4-(trifluoromethyl)pyridine benefit from CF₃’s electron-withdrawing properties, enhancing metabolic stability—a feature absent in the trityl-substituted target.
  • Spectral Data :

    • N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine shows aromatic proton shifts at δ 8.82–6.31 (¹H NMR), consistent with nitro and amine groups. The target compound would likely exhibit similar aromatic signals but with additional peaks from the trityl group.

Biological Activity

3-Nitro-N-tritylpyridin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C21H20N4O2
  • Molecular Weight: 360.41 g/mol

The compound features a pyridine ring substituted with a nitro group and a trityl group, which contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on:

  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various bacterial strains, suggesting its application in treating infections.
  • Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

The proposed mechanism of action for this compound involves:

  • Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionDisruption of cell signaling pathways

Case Studies

  • Antimicrobial Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating its potency as an antimicrobial agent.
  • Cancer Cell Line Research : In vitro studies using human cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests its potential as an anticancer therapeutic agent.

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